molecular formula C12H18ClNO B3078329 N-[3-(Allyloxy)benzyl]ethanamine hydrochloride CAS No. 1050483-95-8

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride

Cat. No.: B3078329
CAS No.: 1050483-95-8
M. Wt: 227.73 g/mol
InChI Key: GCJUMROMNGSVPN-UHFFFAOYSA-N
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Description

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride (CAS: 1050591-21-3) is a secondary amine derivative featuring a benzyl group substituted with an allyloxy moiety at the 3-position of the aromatic ring, linked to an ethanamine backbone via a methylene bridge.

Properties

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2;/h3,5-7,9,13H,1,4,8,10H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJUMROMNGSVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050483-95-8
Record name Benzenemethanamine, N-ethyl-3-(2-propen-1-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050483-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Allyloxy)benzyl]ethanamine hydrochloride typically involves the reaction of 3-(allyloxy)benzyl chloride with ethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(Allyloxy)benzyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Allyl vs. Benzyl Ether : The allyloxy group in N-[3-(Allyloxy)benzyl]ethanamine provides unsaturated bond reactivity, whereas benzyloxy analogs (e.g., [3-(Benzyloxy)phenyl]methanamine) exhibit greater steric bulk and stability .
  • Amine Chain Length : Shorter ethanamine chains (as in the target compound) may enhance blood-brain barrier permeability compared to butanamine derivatives .
  • Substituent Effects : Methoxy and fluorinated substituents (e.g., in Allylescaline and Idalopirdine) increase lipophilicity and receptor-binding specificity, critical for CNS-targeted activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility
N-[3-(Allyloxy)benzyl]ethanamine HCl C12H16ClNO 225.72 ~2.1 Moderate
Allylescaline HCl C13H19NO3·HCl 273.8 ~1.8 Low
Idalopirdine HCl C22H21ClF4N2O 456.86 ~4.3 Very Low
[3-(Benzyloxy)phenyl]methanamine HCl C14H16ClNO 249.74 ~2.5 Moderate

*LogP estimated using fragment-based methods.

Key Findings :

  • Lipophilicity : Idalopirdine’s high LogP (4.3) correlates with its fluorinated substituents, favoring membrane penetration but reducing aqueous solubility. The target compound’s intermediate LogP (~2.1) balances solubility and permeability .
  • Molecular Weight : Compounds under 300 g/mol (e.g., target compound, Allylescaline) align with Lipinski’s Rule of Five for drug-likeness, enhancing bioavailability .

Biological Activity

N-[3-(Allyloxy)benzyl]ethanamine hydrochloride (CAS number 1050483-95-8) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Identity and Synthesis

Chemical Structure : The molecular formula of this compound is C11H15NO·HCl. Its synthesis typically involves the reaction of 3-(allyloxy)benzaldehyde with methylamine, often utilizing solvents such as ethanol or methanol and reducing agents like lithium aluminum hydride to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. This interaction can modulate cellular processes and signaling pathways, leading to several biological effects:

  • Receptor Interaction : The compound has shown potential in modulating adenosine receptors, particularly the A3 receptor, which is linked to anti-inflammatory effects and cardiovascular health.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic properties against certain cancer cell lines, suggesting its potential role in cancer therapy.
  • Anti-Tubulin Activity : Related compounds have demonstrated enhanced anti-tubulin activity, which could be relevant for developing new cancer treatments.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Activity Type Description Reference
Receptor InteractionModulates A3 adenosine receptor activity
CytotoxicityPotential effects on cancer cells
Anti-Tubulin ActivityInhibition of tubulin polymerization

Pharmacological Properties

This compound exhibits a range of pharmacological properties:

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anti-Tubulin Activity : Research has indicated that modifications to the benzyl structure can enhance anti-tubulin activity, making it a candidate for cancer therapy.
  • Receptor Agonism : Studies have evaluated the agonistic properties at adenosine receptors, showing promise in modulating immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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